molecular formula C8H15N B13834917 4-methyl-5-propan-2-yl-3,4-dihydro-2H-pyrrole

4-methyl-5-propan-2-yl-3,4-dihydro-2H-pyrrole

Cat. No.: B13834917
M. Wt: 125.21 g/mol
InChI Key: NQFBNGIWYKRASR-UHFFFAOYSA-N
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Description

4-methyl-5-propan-2-yl-3,4-dihydro-2H-pyrrole is a heterocyclic organic compound It is a derivative of pyrrole, which is a five-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-propan-2-yl-3,4-dihydro-2H-pyrrole can be achieved through several methods. One common approach involves the condensation of appropriate aldehydes or ketones with amines under acidic or basic conditions. For example, the reaction of 4-methyl-2-pentanone with ammonia or primary amines can yield the desired pyrrole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-propan-2-yl-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various alkyl, aryl, or functional groups onto the pyrrole ring.

Scientific Research Applications

4-methyl-5-propan-2-yl-3,4-dihydro-2H-pyrrole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-5-propan-2-yl-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: The parent compound, which is a simple five-membered ring with one nitrogen atom.

    Imidazole: Another five-membered ring containing two nitrogen atoms, known for its biological activity.

    Furan: A five-membered ring with one oxygen atom, used in various chemical syntheses.

Uniqueness

4-methyl-5-propan-2-yl-3,4-dihydro-2H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

4-methyl-5-propan-2-yl-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C8H15N/c1-6(2)8-7(3)4-5-9-8/h6-7H,4-5H2,1-3H3

InChI Key

NQFBNGIWYKRASR-UHFFFAOYSA-N

Canonical SMILES

CC1CCN=C1C(C)C

Origin of Product

United States

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